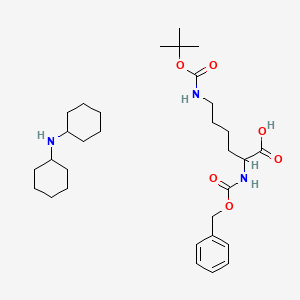
(S)-1-Amino-3-bromo-2-propanol Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Amino-3-bromo-2-propanol Hydrobromide is a chiral compound with significant importance in organic synthesis and pharmaceutical research. This compound is characterized by the presence of an amino group, a bromine atom, and a hydroxyl group attached to a three-carbon backbone. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Amino-3-bromo-2-propanol Hydrobromide typically involves the bromination of (S)-1-Amino-2-propanol. The reaction is carried out using hydrobromic acid (HBr) as the brominating agent. The process involves the following steps:
Bromination: (S)-1-Amino-2-propanol is treated with HBr, leading to the formation of (S)-1-Amino-3-bromo-2-propanol.
Salt Formation: The resulting product is then converted into its hydrobromide salt by reacting with additional HBr.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Amino-3-bromo-2-propanol Hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar solvents like water or alcohols, using nucleophiles such as sodium hydroxide or ammonia.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Nucleophilic Substitution: Products include substituted alcohols, amines, or thiols.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include primary amines.
Scientific Research Applications
(S)-1-Amino-3-bromo-2-propanol Hydrobromide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-Amino-3-bromo-2-propanol Hydrobromide involves its interaction with biological molecules through its functional groups. The amino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can influence enzyme activity, protein folding, and receptor binding, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Amino-2-propanol: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
(S)-1-Amino-3-chloro-2-propanol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
(S)-1-Amino-3-iodo-2-propanol: Contains an iodine atom, which is larger and more reactive than bromine.
Uniqueness
(S)-1-Amino-3-bromo-2-propanol Hydrobromide is unique due to the presence of the bromine atom, which provides distinct reactivity and interaction capabilities compared to its chloro and iodo analogs. This makes it particularly useful in specific synthetic and research applications where bromine’s properties are advantageous.
Properties
Molecular Formula |
C3H9Br2NO |
|---|---|
Molecular Weight |
234.92 g/mol |
IUPAC Name |
1-amino-3-bromopropan-2-ol;hydrobromide |
InChI |
InChI=1S/C3H8BrNO.BrH/c4-1-3(6)2-5;/h3,6H,1-2,5H2;1H |
InChI Key |
AKVZHJNJQPJNOH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CBr)O)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


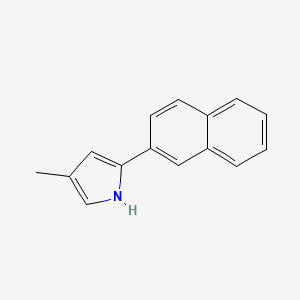

![3'-(Diethylamino)-6'-hydroxy-2-(2-hydroxyethyl)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B13694541.png)
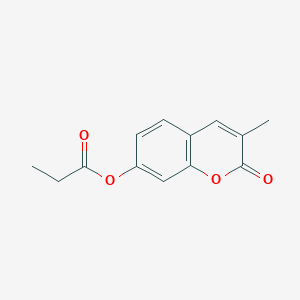
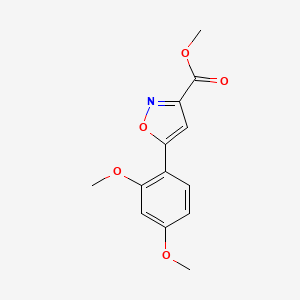
![3-(2,5-Dimethoxyphenyl)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]acrylamide](/img/structure/B13694566.png)
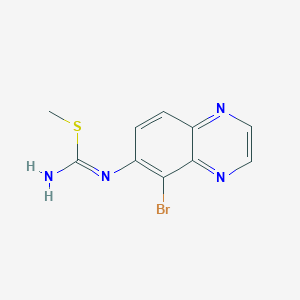
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopentan]-2'-one](/img/structure/B13694578.png)
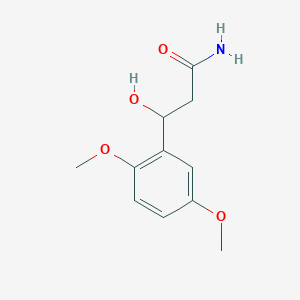
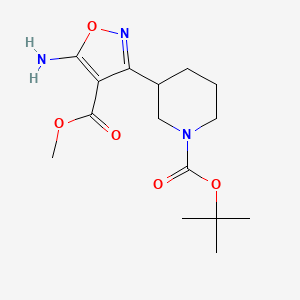

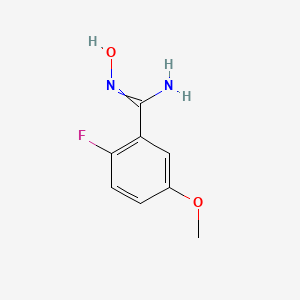
![4-(5-Dimethylamino-1-methyl-2-oxo-1,2-dihydro-imidazo[4,5-b]pyridin-3-yl)-piperidine-1-carboxylic acid ethyl ester](/img/structure/B13694602.png)
